Flumethrin

Overview

Description

Flumethrin is a synthetic pyrethroid insecticide widely used in veterinary medicine to control parasitic insects and ticks on livestock and pets . It is particularly effective against ectoparasites such as lice, mites, fleas, and flies . This compound is also used in beekeeping to manage parasitic mites in honeybee colonies .

Mechanism of Action

Target of Action

This compound, a synthetic pyrethroid, primarily targets the sodium channels in the nerve cells of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound acts by blocking the closure of the ion gates of the sodium channels during the re-polarization phase . This action disrupts the transmission of nerve impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects suffer from hyperactivity, while at high concentrations, they are paralyzed and die .

Biochemical Pathways

This compound affects the biochemical pathways related to nerve impulse transmission. By blocking the sodium channels, it disrupts the normal flow of sodium ions, which is crucial for the propagation of nerve impulses . This disruption affects the normal functioning of the nervous system, leading to paralysis and death of the insect .

Pharmacokinetics

This compound is applied topically and remains mostly on the hair-coat of the treated animals. It is very poorly absorbed through the skin . After oral administration to rats, around 68% of the radioactivity was eliminated in the feces during the first 24 hours and approximately 2% in the urine . The plasma elimination half-lives of this compound in orally dosed rats were approximately 160 hours and 8 hours respectively .

Result of Action

This compound’s action results in significant cytotoxic effects. It induces oxidative stress and apoptosis, which could cause DNA damage . It significantly increases apoptosis-related gene expressions (Bax, Casp-3, BNIP3, APAF1, and AKT1) and oxidative stress and antioxidative (NFκB and SOD2) mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, improper use often leads to residue accumulation in honeybee colonies, thus threatening the health of honeybees . The higher the concentration of this compound the honeybee larvae are exposed to, the greater the damage to the physiology of honeybee larvae and the newly emerged worker bees .

Biochemical Analysis

Biochemical Properties

Flumethrin interacts with the sodium channels of nerve membranes, causing a long-lasting prolongation of transient increase in sodium ion permeability . This leads to persistent depolarization and frequency-dependent conduction block in sensory and motor neurons .

Cellular Effects

This compound has been found to induce oxidative stress and apoptosis, which could cause DNA damage . It also alters the enzymatic activity of serum and liver tissue .

Molecular Mechanism

This compound’s main target of action is the nerve membrane sodium channel . It inactivates the sodium channel, causing a long-lasting prolongation of transient increase in sodium ion permeability . This results in a persistent depolarization and frequency-dependent conduction block in sensory and motor neurons .

Temporal Effects in Laboratory Settings

In a study involving rats, this compound was administered orally daily for 14 days . It was found that this compound significantly altered the enzymatic activity of serum and liver tissue . It also led to increased MDA level, SOD, and catalase activity in liver and blood samples of rats .

Dosage Effects in Animal Models

In animal models, this compound has been found to have toxic effects . For instance, in a study involving albino rats, this compound was found to produce oxidative stress in the body .

Metabolic Pathways

This compound exposure diminishes hepatic enzyme levels and catalytic activities of monooxygenase systems . This suggests that this compound may interact with enzymes involved in these metabolic pathways.

Subcellular Localization

Given its mechanism of action on nerve membrane sodium channels, it is likely that it localizes to the nerve membranes where these channels are present .

Preparation Methods

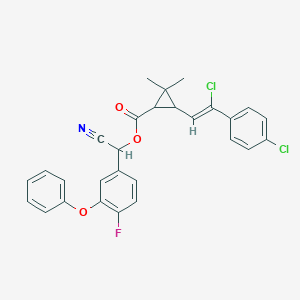

Flumethrin is synthesized through a multi-step process involving the reaction of 4-fluoro-3-phenoxybenzaldehyde with trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of cyanide . The resulting product is a mixture of two diastereoisomers, trans-Z-1 and trans-Z-2, in an approximate ratio of 55:45 . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Flumethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidative products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano and halogen groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Flumethrin has a wide range of scientific research applications:

Chemistry: this compound is studied for its chemical properties and reactions, providing insights into the behavior of synthetic pyrethroids.

Comparison with Similar Compounds

Flumethrin is part of the synthetic pyrethroid class of insecticides, which includes compounds like permethrin, cypermethrin, and deltamethrin . Compared to these compounds, this compound is unique in its high efficacy against a broad spectrum of ectoparasites and its prolonged residual activity . Similar compounds include:

Permethrin: Used in both agricultural and veterinary applications.

Cypermethrin: Known for its high potency and fast action.

Deltamethrin: Widely used in public health and agriculture for pest control.

This compound’s unique combination of high efficacy, broad-spectrum activity, and prolonged residual effect makes it a valuable tool in veterinary medicine and pest management .

Properties

IUPAC Name |

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWCBRDRVXHABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058166 | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69770-45-2 | |

| Record name | Flumethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69770-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

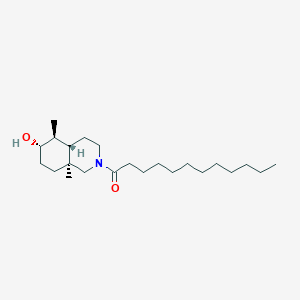

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

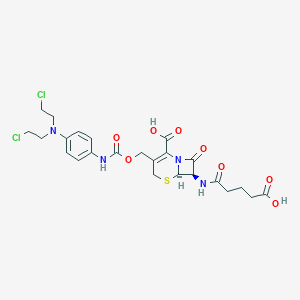

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)

![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)